Cas no 856437-60-0 (4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid)
4-(5-Amino-1H-1,3-benzodiazol-2-yl)butanoic acid is a heterocyclic compound featuring a benzimidazole core with an amino substituent and a butanoic acid side chain. This structure imparts unique chemical properties, making it valuable in pharmaceutical and biochemical research. The amino group enhances reactivity for further functionalization, while the carboxylic acid moiety allows for conjugation or salt formation. Its benzimidazole scaffold is known for biological activity, suggesting potential applications in drug development, particularly as a building block for targeted therapies or diagnostic agents. The compound’s balanced polarity ensures moderate solubility in both aqueous and organic solvents, facilitating diverse synthetic applications. High purity and stability further support its utility in rigorous research environments.
856437-60-0 structure
Product Name:4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid
CAS No:856437-60-0
MF:C11H13N3O2
MW:219.239822149277
MDL:MFCD06010636
CID:3080361
PubChem ID:1093222
Update Time:2025-06-26
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(5-Amino-1H-benzoimidazol-2-yl)-butyric acid
- 4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid
- 4-(6-amino-1H-benzimidazol-2-yl)butanoic acid;hydrochloride
- MLS000716430
- SMR000277947
- 4-(5-amino-1H-benzimidazol-2-yl)butanoic acid
- EN300-302540
- 4-(6-azanyl-1H-benzimidazol-2-yl)butanoic acid;hydrochloride
- 856437-60-0
- 4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoicacid
- 6-Amino-1H-benzimidazole-2-butanoic acid
- CS-0266459
- VS-03414
- STK744214
- BDBM52545
- AKOS000104188
- BBL012621
- CHEMBL1619616
- DTXSID701274417
- 4-(6-Amino-1h-benzo[d]imidazol-2-yl)butanoic acid
- 4-(6-amino-1H-benzimidazol-2-yl)butyric acid;hydrochloride
- 4-(6-amino-1H-benzimidazol-2-yl)butanoic acid
- cid_16188463
- MFCD06010636
- 4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid
-
- MDL: MFCD06010636
- Inchi: 1S/C11H13N3O2/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3,12H2,(H,13,14)(H,15,16)
- InChI Key: IULRYUWYLNEPQD-UHFFFAOYSA-N
- SMILES: OC(CCCC1=NC2C=CC(=CC=2N1)N)=O
Computed Properties
- Exact Mass: 219.100776666Da
- Monoisotopic Mass: 219.100776666Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 92Ų
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM526445-1g |
4-(5-Amino-1H-benzo[d]imidazol-2-yl)butanoic acid |
856437-60-0 | 97% | 1g |
$291 | 2023-02-01 | |
| Enamine | EN300-302540-0.05g |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid |
856437-60-0 | 0.05g |
$76.0 | 2023-02-25 | ||
| Enamine | EN300-302540-0.1g |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid |
856437-60-0 | 0.1g |
$113.0 | 2023-02-25 | ||
| Enamine | EN300-302540-0.25g |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid |
856437-60-0 | 0.25g |
$162.0 | 2023-02-25 | ||
| Enamine | EN300-302540-0.5g |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid |
856437-60-0 | 0.5g |
$310.0 | 2023-02-25 | ||
| Enamine | EN300-302540-1.0g |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid |
856437-60-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-302540-2.5g |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid |
856437-60-0 | 2.5g |
$810.0 | 2023-02-25 | ||
| Enamine | EN300-302540-5.0g |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid |
856437-60-0 | 5.0g |
$1199.0 | 2023-02-25 | ||
| Enamine | EN300-302540-10.0g |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid |
856437-60-0 | 10.0g |
$1778.0 | 2023-02-25 | ||
| OTAVAchemicals | 5089145-100MG |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid |
856437-60-0 | 95% | 100MG |
$100 | 2023-06-25 |
4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
856437-60-0 (4-(5-amino-1H-1,3-benzodiazol-2-yl)butanoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk